molecular formula C21H30BF2NO5 B13714671 tert-Butyl 3-((2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B13714671
M. Wt: 425.3 g/mol
InChI Key: KHAMGMYRPYZRNV-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate is a complex organic compound that features a boronic ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-((2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its boronic ester group makes it a versatile reagent for cross-coupling reactions .

Biology

In biological research, this compound can be used to modify biomolecules, enabling the study of biological pathways and interactions. Its unique structure allows for selective binding and reactivity with specific biological targets.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The ability to form stable carbon-carbon bonds makes it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 3-((2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate apart is its unique combination of functional groups, which provides a distinct reactivity profile. The presence of both the boronic ester and azetidine groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C21H30BF2NO5

Molecular Weight

425.3 g/mol

IUPAC Name

tert-butyl 3-[[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C21H30BF2NO5/c1-19(2,3)28-18(26)25-10-13(11-25)12-27-17-15(23)8-14(9-16(17)24)22-29-20(4,5)21(6,7)30-22/h8-9,13H,10-12H2,1-7H3

InChI Key

KHAMGMYRPYZRNV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCC3CN(C3)C(=O)OC(C)(C)C)F

Origin of Product

United States

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